molecular formula C19H13N5O4 B2577249 N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899946-00-0

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2577249
CAS No.: 899946-00-0
M. Wt: 375.344
InChI Key: ZREATAPKJPUELJ-UHFFFAOYSA-N
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Description

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C19H13N5O4 and its molecular weight is 375.344. The purity is usually 95%.
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Biochemical Analysis

Dosage Effects in Animal Models

The effects of N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide vary with different dosages in animal models . At a concentration of 160 µM, two derivatives of the compound were found to increase the cell death rate to 50% .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not fully understood. It is known to interact with enzymes and cofactors, suggesting that it may be involved in key metabolic processes .

Biological Activity

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention for its diverse biological activities, particularly in the field of cancer therapeutics. Its structure allows it to interact with key biological targets, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The molecular formula of this compound is C18H16N4O3C_{18}H_{16}N_{4}O_{3}, with a molecular weight of approximately 320.35 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core linked to a benzo[d][1,3]dioxole moiety, contributing to its unique pharmacological profile.

PropertyValue
Molecular FormulaC18H16N4O3
Molecular Weight320.35 g/mol
SolubilityModerate in organic solvents; limited in water

The primary mechanism of action for this compound involves its selective inhibition of cyclin-dependent kinase 2 (CDK2), a critical regulator of the cell cycle. By binding to the active site of CDK2, the compound forms hydrogen bonds with key amino acids, leading to an alteration in cell cycle progression and potential induction of apoptosis in cancer cells. In vitro studies have demonstrated that this interaction results in significant inhibition of cancer cell proliferation.

Biological Activity and Therapeutic Potential

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit various biological activities, including:

  • Antitumor Effects : In vitro studies have shown that this compound can inhibit cell proliferation in multiple cancer cell lines.
  • Kinase Inhibition : The compound demonstrates potent inhibitory activity against CDK2 and has been evaluated for its effects on other kinases involved in cancer progression.

Case Studies

A study evaluating the anti-proliferative effects of various pyrazolo[3,4-d]pyrimidine derivatives found that compounds similar to N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole exhibited IC50 values ranging from 8.21 µM to 19.56 µM against A549 and HCT116 cancer cell lines . These findings suggest that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance biological activity.

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies indicate that this compound possesses suitable properties for therapeutic use. It demonstrates moderate solubility in organic solvents and stability under standard laboratory conditions. However, detailed toxicity assessments are necessary to evaluate its safety profile for clinical applications.

Properties

IUPAC Name

N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N5O4/c25-18(12-6-7-15-16(8-12)28-11-27-15)22-23-10-20-17-14(19(23)26)9-21-24(17)13-4-2-1-3-5-13/h1-10H,11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREATAPKJPUELJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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